molecular formula C10H12O4 B3056664 5-Methoxy-2-(methoxymethoxy)benzaldehyde CAS No. 73220-20-9

5-Methoxy-2-(methoxymethoxy)benzaldehyde

Cat. No. B3056664
CAS RN: 73220-20-9
M. Wt: 196.2 g/mol
InChI Key: WSMHWPOBGUNBJR-UHFFFAOYSA-N
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Description

5-Methoxy-2-(methoxymethoxy)benzaldehyde is a chemical compound used in scientific research for various purposes . It is a white crystalline powder that is soluble in organic solvents like ethanol and chloroform. This compound is also known as Vanillin acetate methoxyethoxy or VAME.


Synthesis Analysis

The synthesis of chalcone derivatives involves the reaction of certain acetophenones with 3,4-bis (methoxymethyloxy)benzaldehyde, demonstrating its use in organic synthesis. 5-Methoxy-2-(methoxymethoxy)benzaldehyde can be transformed through alkylation and cyclisation for synthesizing specific tetralin derivatives.


Molecular Structure Analysis

The molecular weight of 5-Methoxy-2-(methoxymethoxy)benzaldehyde is 196.2 . The InChI code is 1S/C10H12O4/c1-12-7-14-10-4-3-9 (13-2)5-8 (10)6-11/h3-6H,7H2,1-2H3 .


Chemical Reactions Analysis

Benzaldehydes, including derivatives like 5-methoxy-2-(methoxymethoxy)benzaldehyde, react with nonstabilized azomethine ylides to form intermediates for synthesizing various organic compounds.


Physical And Chemical Properties Analysis

5-Methoxy-2-(methoxymethoxy)benzaldehyde is a liquid at normal temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Reactions

  • The synthesis of chalcone derivatives involves the reaction of certain acetophenones with 3,4-bis(methoxymethyloxy)benzaldehyde, demonstrating its use in organic synthesis (Hashim et al., 2011).
  • Benzaldehydes, including derivatives like 5-methoxy-2-(methoxymethoxy)benzaldehyde, react with nonstabilized azomethine ylides to form intermediates for synthesizing various organic compounds (Moshkin & Sosnovskikh, 2013).
  • 5-Methoxy-2-(methoxymethoxy)benzaldehyde can be transformed through alkylation and cyclisation for synthesizing specific tetralin derivatives (Banerjee et al., 2013).

Material Science and Coordination Chemistry

  • In coordination chemistry, derivatives of hydroxy-benzaldehyde, similar to 5-methoxy-2-(methoxymethoxy)benzaldehyde, are used to prepare tetranuclear complexes with interesting magnetic properties (Zhang et al., 2013).
  • The crystal structure of 2-methoxy-benzaldehyde, a related compound, has been studied for its intra- and intermolecular interactions, which are relevant in material science and crystallography (Ribeiro-Claro et al., 2002).

Pharmacological Research

  • Certain methoxy-benzaldehyde derivatives have been investigated as inhibitors in enzymatic reactions, indicating potential pharmacological applications (Borchardt et al., 1982).

Safety and Hazards

The safety information for 5-Methoxy-2-(methoxymethoxy)benzaldehyde includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-methoxy-2-(methoxymethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-7-14-10-4-3-9(13-2)5-8(10)6-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMHWPOBGUNBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465755
Record name 5-methoxy-2-(methoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73220-20-9
Record name 5-methoxy-2-(methoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-5-methoxybenzaldehyde (10 g, 67.5 mmol) and diisopropylethylamine (14 mL, 80 mmol) in CH2Cl2 (100 mL) was added chloromethyl methyl ether (6.1 mL, 80 mmol) at 0° C., and the mixture was stirred for 15 hours at room temperature. Then, water was added to the solution, the aqueous layer was extracted with CH2Cl2 (100 mL×3). The combined organic layer was washed with saturated aqueous NaCl (100 mL×2), water (100 mL×1), dried over MgSO4, and evaporated to afford the objective compound as a brown oil (11.76 g, 91%), which was used for next reaction without further purification: 1H-NMR (400 MHz, CDCl3) δ3.52 (s, 3H), 3.81 (s, 3H), 5.24 (s, 2H), 7.12 (dd, 1H, J=9.6, 3.2 Hz), 7.18(d, 1H, J=9.6 Hz), 7.32(d, 1H, J=3.2 Hz), 10.47 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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